
6-Fluorescein Phosphoramidite
Descripción general
Descripción
6-Fluorescein Phosphoramidite is a fluorescent dye commonly used in the synthesis of oligonucleotides. It is derived from 6-carboxyfluorescein and is designed to produce the same fluorescein-type structure as fluorescein isothiocyanate. This compound is particularly valuable in molecular biology and genetic research due to its ability to label nucleotides, allowing for the visualization and tracking of DNA and RNA sequences .
Mecanismo De Acción
Target of Action
6-Fluorescein Phosphoramidite, also known as FAM phosphoramidite, 6-isomer, is primarily used in the labeling of oligonucleotides . The compound’s primary targets are the oligonucleotides, which are short DNA or RNA molecules. Oligonucleotides play crucial roles in genetic testing, research, and forensics .
Mode of Action
This compound interacts with its targets (oligonucleotides) through a process known as labeling. This compound is designed to produce the same fluorescein-type structure as had been previously prepared using fluorescein isothiocyanate (FITC) . It contains a DMT group to allow quantification of coupling . The labeling process involves the covalent attachment of the this compound to the oligonucleotide, thereby modifying its structure .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of oligonucleotides. The compound is used to efficiently label an oligonucleotide at the 5’-end . The labeling process allows for the detection and quantification of the oligonucleotides in subsequent analytical procedures .
Result of Action
The result of the action of this compound is the successful labeling of oligonucleotides. This labeling allows for the detection and quantification of these oligonucleotides in various applications, including genetic testing, research, and forensics . The labeled oligonucleotides can be detected due to the fluorescent properties of the this compound .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactive agents can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
6-Fluorescein Phosphoramidite plays a significant role in biochemical reactions, especially in the labeling of oligonucleotides . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it uses an amide linkage which is stable during cleavage and deprotection and does not allow isomer formation .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of DNA analysis. It is used in the labeling of nucleic acids, which is crucial for many studies aiming to elucidate their functions and dynamics in vitro and in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its incorporation into oligonucleotides. It is designed to produce the same fluorescein-type structure as had been previously prepared using fluorescein isothiocyanate (FITC) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It exhibits excellent stability to a range of deprotection conditions . It should be noted that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies may vary depending on specific experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Fluorescein Phosphoramidite is synthesized from 6-carboxyfluorescein derivatives. The synthesis involves the attachment of a phosphoramidite group to the 6-carboxyfluorescein molecule. This process typically requires the use of protecting groups to ensure the selective reaction of functional groups. The reaction conditions often involve the use of organic solvents such as acetonitrile and dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated DNA synthesizers. The compound is produced in high purity and is often subjected to rigorous quality control measures, including HPLC and NMR analysis, to ensure its suitability for use in oligonucleotide synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluorescein Phosphoramidite primarily undergoes substitution reactions, where the phosphoramidite group reacts with the hydroxyl groups of nucleotides to form phosphite triesters. These reactions are typically carried out under mild conditions to prevent degradation of the fluorescent dye .
Common Reagents and Conditions: Common reagents used in these reactions include tetrazole, which acts as a catalyst, and acetonitrile as the solvent. The reactions are usually performed at room temperature to ensure high coupling efficiency .
Major Products: The major products formed from these reactions are oligonucleotides labeled with 6-Fluorescein, which can be used for various applications in molecular biology and genetic research .
Aplicaciones Científicas De Investigación
6-Fluorescein Phosphoramidite has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
6-Carboxyfluorescein (6-FAM): A precursor to 6-Fluorescein Phosphoramidite, used in similar applications but without the phosphoramidite group.
Tetrachloro-Fluorescein Phosphoramidite (TET): Another fluorescent dye with similar applications but different spectral properties.
Hexachloro-Fluorescein Phosphoramidite (HEX): Similar to TET, used for multicolor detection in DNA sequencing.
Uniqueness: this compound is unique due to its high coupling efficiency and stability during oligonucleotide synthesis. Its spectral properties make it highly suitable for applications requiring high sensitivity and specificity in fluorescence detection .
Propiedades
IUPAC Name |
[6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-34-37(26-31)46(59-41(34)51)35-20-17-32(56-42(52)44(5,6)7)27-38(35)58-39-28-33(18-21-36(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYJVWEJNTXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728831 | |
| Record name | 6-Fluorescein Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204697-37-0 | |
| Record name | 6-Fluorescein Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


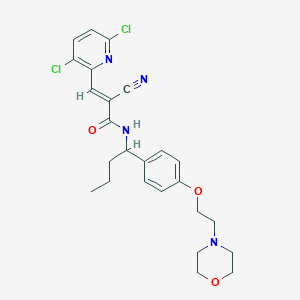
![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)

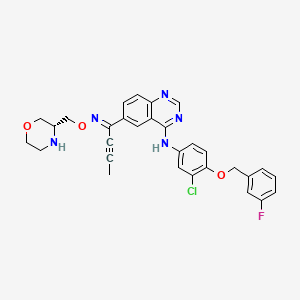
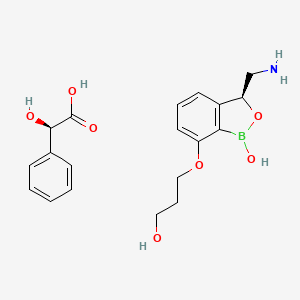

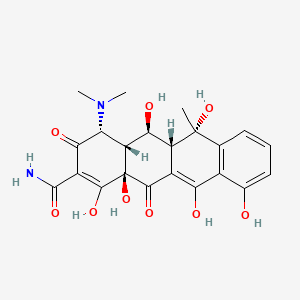

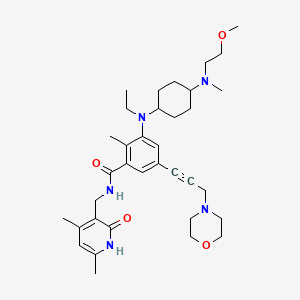
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B607351.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B607353.png)

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
